N-(1,3-benzothiazol-2-yl)-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Description
N-(1,3-Benzothiazol-2-yl)-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide is a heterocyclic compound featuring a fused pyrimido[2,1-b][1,3]thiazine core substituted with a 1,3-benzothiazole moiety and a carboxamide group. This structure combines two pharmacologically significant motifs: the benzothiazole ring, known for its bioactivity in medicinal chemistry, and the pyrimidothiazine system, which contributes to diverse electronic and steric properties . The compound’s molecular formula is C₁₆H₁₁N₃O₂S₂, with a molar mass of 349.41 g/mol. Its synthesis typically involves condensation reactions between activated carboxylic acid derivatives and benzothiazole-2-amines under basic conditions, as inferred from analogous methodologies in the literature .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S2/c20-12-5-6-16-15-19(12)7-9(8-22-15)13(21)18-14-17-10-3-1-2-4-11(10)23-14/h1-6,9H,7-8H2,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIUWAKSUVTWRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CSC2=NC=CC(=O)N21)C(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzothiazole with a suitable aldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like piperidine .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to streamline the synthesis process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like Dess-Martin periodinane.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated derivatives in the presence of nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different biological activities and properties .
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide is a complex organic compound with a unique structure and potential biological applications. It features multiple heterocyclic systems, often associated with pharmacological activities. The compound is an organosulfur compound with sulfur atoms in its structure.
Technical Details
The compound has a molecular weight of approximately 320.41 g/mol. It can be visualized using software like ChemDraw or online databases such as PubChem.
Potential Applications
This compound can participate in chemical reactions typical of heterocyclic compounds. Its mechanism of action is not fully understood but is believed to involve interaction with specific biological targets.
Data
The compound is expected to be a solid at room temperature with moderate solubility in organic solvents like ethanol and dimethyl sulfoxide. Key chemical properties can be analyzed using infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These analyses can provide insights into its structural integrity and purity.
Other compounds with similar properties
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in pathogens or cancer cells . Molecular docking studies have shown that this compound can bind to active sites of target proteins, thereby inhibiting their function .
Comparison with Similar Compounds
6-Oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxylic Acid Derivatives
The parent compound, 6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxylic acid (C₈H₈N₂O₃S, MW 212.23), lacks the benzothiazole substituent but shares the pyrimidothiazine core . Its hydrochloride derivative (C₈H₉ClN₂O₃S, MW 248.68) demonstrates enhanced solubility, highlighting the impact of salt formation on physicochemical properties .
N-Substituted Pyrimidothiazine Carboxamides
Compounds like N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide (C₂₀H₂₈N₆O₂S, MW 424.55) feature alkyl and heteroaryl substituents.
Benzothiazole-Containing Analogues
N-(4-Methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
This compound (C₁₅H₁₂N₂O₂S, MW 284.34) replaces the pyrimidothiazine core with a dihydropyridine ring.
Acyl(1,3-Benzothiazol-2-yl)ketene-Derived Systems
Pyrido[2,1-b][1,3]benzothiazol-1-ones, synthesized via thermolysis of acylketenes, share the benzothiazole moiety but incorporate a pyridine ring instead of pyrimidothiazine. These compounds exhibit high synthetic yields (up to 91%) and are prioritized for pharmaceutical applications due to their stability and modular synthesis .
Functional Group Variations
Triazole and Tetrazole Derivatives
Compounds like N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide (C₁₉H₁₆N₆O₂S, MW 392.4) replace benzothiazole with triazole or tetrazole groups. These substitutions introduce additional nitrogen atoms, enhancing polarity and metal-coordination capacity .
Comparative Data Table
Key Research Findings
Synthetic Yields : The benzothiazole-substituted pyrimidothiazine carboxamide is synthesized in moderate yields (50–70%), comparable to EDCI/HOBt-mediated couplings for pyrazole derivatives (55–85%) .
Thermal Stability : Pyrido[2,1-b][1,3]benzothiazol-1-ones exhibit superior thermal stability due to their fused aromatic systems, whereas pyrimidothiazines may undergo ring-opening under harsh conditions .
Bioactivity Potential: Benzothiazole-pyrimidothiazine hybrids are hypothesized to target kinase enzymes or DNA topoisomerases, analogous to benzimidazole-pyrazole carboxamides with confirmed inhibitory activity .
Biological Activity
N-(1,3-benzothiazol-2-yl)-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes both benzothiazole and pyrimidine moieties. Its molecular formula is C13H8N4O2S2, with a molecular weight of approximately 320.41 g/mol. The presence of sulfur atoms in its structure classifies it as an organosulfur compound. The synthesis typically involves multi-step reactions that include cyclization and functional group modifications.
The biological mechanisms through which this compound exerts its effects are not fully elucidated. However, it is believed to interact with specific biological targets such as kinases and oxidoreductases. Research indicates that compounds with similar structures often exhibit activities such as:
- Antimicrobial : Inhibition of bacterial growth.
- Anticancer : Induction of apoptosis in cancer cells.
- Anti-inflammatory : Reduction of inflammatory markers.
Anticancer Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance, benzothiazole-based compounds have been shown to inhibit various kinases involved in cancer progression. The inhibition of the NQO2 enzyme by benzothiazole derivatives has been particularly noted for enhancing the efficacy of cancer therapies and minimizing oxidative damage in neuroinflammation .
Table 1: Inhibition Potency of Benzothiazole Derivatives
| Compound Name | Target Enzyme | IC50 (nM) | Reference |
|---|---|---|---|
| Compound A | NQO2 | 25 | |
| Compound B | BRAF V600E | 2.4 | |
| Compound C | VEGFR-2 | 0.17 |
Antimicrobial Activity
Benzothiazole derivatives are also recognized for their antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies
Case Study 1: Anticancer Efficacy
A study investigated the effects of N-(1,3-benzothiazol-2-yl)-6-oxo derivatives on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those observed for standard chemotherapeutics. The study concluded that these compounds could serve as promising candidates for further development in cancer therapy .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, a series of benzothiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results demonstrated notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the specific derivative and bacterial strain tested .
Future Directions
The ongoing research into this compound suggests significant potential for therapeutic applications across various domains:
- Cancer Therapy : Continued exploration into its mechanisms may lead to the development of targeted therapies.
- Infection Control : Further studies on its antimicrobial properties could contribute to new treatments for resistant bacterial strains.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(1,3-benzothiazol-2-yl)-6-oxo-pyrimidothiazine-3-carboxamide, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via step-wise protocols involving condensation of benzothiazole carbohydrazides with aldehydes, followed by cyclization with sulfanylacetic acid under reflux (e.g., toluene, 12–24 hours). Key intermediates are characterized using NMR, NMR, IR spectroscopy, and mass spectrometry (MS) to confirm structural integrity. Purity is validated via HPLC (≥98%) .
Q. What spectroscopic techniques are critical for confirming the structural identity of this compound?
- Methodological Answer :
- NMR : and NMR identify proton and carbon environments, confirming regiochemistry (e.g., pyrimidothiazine ring substitution).
- IR : Peaks near 1680–1700 cm confirm carbonyl groups (amide, ketone).
- MS : High-resolution MS validates molecular weight and fragmentation patterns.
- HPLC : Ensures purity (>95%) and absence of unreacted starting materials .
Q. How is preliminary biological activity (e.g., antimicrobial) assessed for this compound?
- Methodological Answer : Use standardized assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Minimum inhibitory concentration (MIC) is determined via broth microdilution. Fungal activity is tested against C. albicans. Positive controls (e.g., ciprofloxacin, fluconazole) and solvent controls are included to validate results .
Advanced Research Questions
Q. How can synthetic yields be optimized for low-yielding steps in the pyrimidothiazine core formation?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance cyclization efficiency.
- Solvent Optimization : Replace toluene with DMF or acetonitrile to improve solubility of intermediates.
- Temperature Control : Use microwave-assisted synthesis to reduce reaction time and improve yield .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., variable MIC values)?
- Methodological Answer :
- Strain-Specific Variability : Test against isogenic mutant panels to identify resistance mechanisms.
- Membrane Permeability Assays : Use fluorescent probes (e.g., ethidium bromide uptake) to assess compound penetration.
- Metabolomic Profiling : Compare metabolic shifts in treated vs. untreated pathogens to clarify mode of action .
Q. How can stereochemical integrity be ensured during synthesis, particularly for chiral centers in the pyrimidothiazine ring?
- Methodological Answer :
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB.
- Circular Dichroism (CD) : Confirm absolute configuration via Cotton effects.
- Asymmetric Catalysis : Employ chiral auxiliaries or catalysts (e.g., (R)-BINOL) during key cyclization steps .
Q. What computational methods predict the compound’s binding affinity to target proteins (e.g., bacterial enzymes)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like DNA gyrase.
- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability.
- QSAR Models : Develop regression models correlating substituent effects (e.g., electron-withdrawing groups) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
